6-Pentyloxane-2,5-diol
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Overview
Description
6-Pentyloxane-2,5-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a six-membered oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Pentyloxane-2,5-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of alkenes using osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃).
Epoxide Hydrolysis: Another approach is the acid-catalyzed hydrolysis of an epoxide, which results in the formation of a trans-diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation or epoxide hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Pentyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
6-Pentyloxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Pentyloxane-2,5-diol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Oxane Ring: The oxane ring provides structural stability and can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Utilized in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness: 6-Pentyloxane-2,5-diol stands out due to its six-membered oxane ring, which imparts unique chemical properties and reactivity compared to other diols. Its structural features make it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
92413-95-1 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-pentyloxane-2,5-diol |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h8-12H,2-7H2,1H3 |
InChI Key |
HLDRIBGVOXBOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC(O1)O)O |
Origin of Product |
United States |
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